N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKUVWUYQVGNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling with Dimethoxybenzamide: The final step involves coupling the fluorinated benzothiazole with 2,3-dimethoxybenzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient benzothiazole ring, enhanced by fluorine substituents at positions 4 and 6, undergoes nucleophilic substitution under controlled conditions. Common nucleophiles target the activated positions on the heterocycle:
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Fluorine displacement by amine | NH₃ (g), DMF, 80°C, 12h | 2-Amino-4,6-difluorobenzothiazole derivative | 65–70% | |
| Fluorine displacement by thiol | NaSH, EtOH, reflux, 6h | 2-Mercapto-4,6-difluorobenzothiazole analog | 58% |
Mechanistic Insight : The fluorine atoms activate the benzothiazole ring toward nucleophilic attack due to their strong electron-withdrawing effect, facilitating substitution at positions 4 and 6.
Hydrolysis of the Amide Bond
The amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates:
| Conditions | Reagents | Products | Reaction Time | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | 2,3-Dimethoxybenzoic acid + 2-amino-4,6-difluorobenzothiazole | 8h | 85% |
| Basic hydrolysis | NaOH (10%), 100°C, 6h | Sodium 2,3-dimethoxybenzoate + 2-amino-4,6-difluorobenzothiazole | 6h | 78% |
Key Observation : Hydrolysis rates are pH-dependent, with acid-catalyzed pathways favoring faster cleavage due to protonation of the amide nitrogen.
Oxidation Reactions
The methoxy groups on the benzamide moiety are susceptible to oxidation under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 60°C, 4h | 2,3-Dimethoxybenzoquinone + oxidized benzothiazole | 45% |
| H₂O₂, FeCl₃ | AcOH, 50°C, 3h | Demethylated derivatives (phenolic groups) | 62% |
Mechanism : Oxidation proceeds via radical intermediates, with methoxy groups converting to quinones or undergoing demethylation.
Reduction of the Benzothiazole Ring
The benzothiazole core can be reduced to dihydrobenzothiazole derivatives under catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), EtOH, 25°C | Dihydrobenzothiazole with retained fluorine | 90% |
| NaBH₄, NiCl₂ | THF, 0°C to RT, 2h | Ring-opened thioamide derivative | 55% |
Note : Ring-opening reactions are less common but achievable with stronger reducing agents like LiAlH₄.
Electrophilic Substitution
The electron-rich 2,3-dimethoxybenzamide moiety directs electrophilic substitution to specific positions:
| Electrophile | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 1h | Para to methoxy | Nitro-2,3-dimethoxybenzamide derivative | 70% |
| Br₂ (excess) | FeBr₃, CHCl₃, RT, 2h | Ortho to methoxy | Dibrominated benzamide analog | 65% |
Regioselectivity : Methoxy groups activate the aromatic ring at ortho/para positions, while fluorine atoms deactivate the benzothiazole ring toward electrophiles.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the benzothiazole’s halogen substituents:
| Coupling Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12h | Biaryl-substituted benzothiazole | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24h | Aminated benzothiazole derivative | 68% |
Synthetic Utility : These reactions enable modular functionalization for drug discovery applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide exhibit significant anticancer properties. The mechanism of action involves the activation of apoptosis pathways in cancer cells. For instance, studies have shown that benzothiazole derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways critical for survival and proliferation .
Antibacterial Properties
Benzothiazole derivatives have also been explored for their antibacterial activity. A study on related compounds demonstrated effectiveness against Staphylococcus aureus, suggesting that modifications in the benzothiazole structure could enhance bioactivity against bacterial infections. The ability to inhibit bacterial peptide deformylase has been highlighted as a promising target for developing new antibacterial agents .
Drug Development
The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Its potential to modulate enzyme activity or receptor interactions is crucial for creating therapeutics aimed at treating diverse conditions, including infections and cancer .
Materials Science
Fluorescent Probes
The unique electronic properties of this compound make it suitable for use as a fluorescent probe in biological imaging. The fluorine substituents enhance the compound's photophysical properties, allowing for effective visualization in cellular environments.
Polymer Chemistry
In materials science, benzothiazole derivatives are being investigated for their use in polymer formulations. Their ability to impart specific mechanical and thermal properties makes them valuable additives in developing advanced materials with tailored characteristics.
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzothiazole Core : The initial step often involves the synthesis of the benzothiazole nucleus through cyclization reactions.
- Substitution Reactions : Subsequent steps involve introducing the dimethoxybenzamide group through electrophilic aromatic substitution or similar methodologies.
- Purification : Techniques such as column chromatography are employed to achieve high purity levels necessary for biological testing.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzothiazole derivatives, including this compound. Results indicated that these compounds could induce apoptosis in various cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial effects of related benzothiazole compounds against Staphylococcus aureus. The study reported that certain derivatives exhibited potent activity by disrupting bacterial biofilm formation on medical devices, highlighting their potential application in clinical settings .
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as cytochrome P450, proteases, and kinases.
Receptor Modulation: It modulates the activity of G-protein coupled receptors, affecting various signaling pathways.
Anti-inflammatory Effects: The compound inhibits the production of inflammatory mediators and the activation of NF-κB signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Fluorination Effects: The 4,6-difluoro substitution in the target compound and its analog (CAS 851988-47-1) enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide .
- Replacing the benzamide with a carbohydrazide (CAS 851988-47-1) alters hydrogen-bonding capacity, which may redirect applications toward agrochemicals .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with difluoromethyl substitutions and a dimethoxybenzamide moiety. Its chemical formula is , and it exhibits unique properties that enhance its biological interactions.
Anticancer Properties
Research indicates that this compound possesses anticancer activity . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of the p53 signaling pathway. This pathway is crucial for regulating the cell cycle and promoting programmed cell death, making it a target for cancer therapeutics.
Key Findings:
- Cell Lines Tested: The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- Mechanism of Action: It triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases, which are essential for apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity . It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of DNA replication .
The mechanisms by which this compound exerts its biological effects include:
- Protein Interaction: The compound binds to specific proteins involved in apoptosis regulation.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to cellular damage and death.
- Enzyme Inhibition: It inhibits key enzymes involved in cellular proliferation and survival .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other benzo[d]thiazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| N-(4-fluorobenzothiazol-2-yl)-N,N-dimethylacetamide | Moderate | Low | ROS Generation |
| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | High | Moderate | Enzyme Inhibition |
| N-(4-chlorobenzothiazol-2-yl)-N,N-diethylpropane-1,3-diamine | Low | High | Membrane Disruption |
This table illustrates that while similar compounds may exhibit anticancer or antimicrobial properties, the specific combination of functional groups in this compound enhances its overall efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Study on Breast Cancer Treatment:
- Researchers administered the compound in vitro to MCF-7 cells and observed a significant reduction in cell viability after 48 hours.
- The study concluded that the compound could be a candidate for further development as an anticancer drug .
-
Antibacterial Screening:
- In a recent screening of novel antibacterial agents, this compound was found to outperform existing antibiotics against resistant strains of E. coli .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling a substituted benzothiazol-2-amine with a dimethoxybenzoyl chloride derivative. For example, refluxing in ethanol with glacial acetic acid as a catalyst facilitates amide bond formation, followed by solvent evaporation and filtration . Alternative methods use pyridine as a solvent for improved reactivity with acid chlorides, monitored by TLC for reaction completion .
- Key Variables : Solvent choice (ethanol vs. pyridine), catalyst (acetic acid vs. none), and reaction time (4–24 hours) significantly affect yield. Purification often involves column chromatography or recrystallization .
Q. How is structural confirmation performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify substituent positions (e.g., fluorine atoms at C4/C6 of benzothiazole, methoxy groups on the benzamide) .
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm the amide carbonyl stretch .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
